molecular formula C14H13NO2 B2768799 2-Pyridin-2-yl-benzoic acid ethyl ester CAS No. 13764-20-0; 28901-52-2

2-Pyridin-2-yl-benzoic acid ethyl ester

Cat. No.: B2768799
CAS No.: 13764-20-0; 28901-52-2
M. Wt: 227.263
InChI Key: SYTSMWKUYQQFPH-UHFFFAOYSA-N
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Description

2-Pyridin-2-yl-benzoic acid ethyl ester (CAS 28901-52-2) is a high-purity chemical intermediate with a molecular formula of C14H13NO2 and a molecular weight of 227.26521 . This compound features a pyridine heterocycle, a privileged structure in medicinal chemistry known for its significant therapeutic potential. Pyridine-containing compounds are extensively researched for their antimicrobial and antiviral activities, a field of heightened importance in the search for new agents to treat life-threatening infections . The presence of the pyridine nucleus in a molecule can improve its water solubility and define its specific interaction with target proteins, which is crucial for antimicrobial and antiviral selectivity . As an ester derivative, this compound is a valuable synthetic building block (synthon) for the preparation of more complex molecules, such as hydrazide derivatives, which have shown excellent antimicrobial properties in scientific studies . It serves as a key starting material for researchers in organic synthesis and medicinal chemistry exploring novel bioactive compounds. This product is provided with a guaranteed purity of 95% or higher and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

13764-20-0; 28901-52-2

Molecular Formula

C14H13NO2

Molecular Weight

227.263

IUPAC Name

ethyl 2-pyridin-2-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-8-4-3-7-11(12)13-9-5-6-10-15-13/h3-10H,2H2,1H3

InChI Key

SYTSMWKUYQQFPH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1C2=CC=CC=N2

solubility

not available

Origin of Product

United States

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-pyridin-2-yl-benzoic acid ethyl ester derivatives. For instance, compounds derived from this structure have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation and survival .

Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of 2-pyridin-2-yl-benzoic acid exhibit substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antibiotics .

Therapeutic Potential

Immunomodulatory Effects
Some studies suggest that this compound may possess immunomodulatory properties, making it a candidate for treating autoimmune diseases or enhancing immune responses during infections. The compound's ability to modulate immune pathways could lead to novel therapeutic strategies .

Anti-inflammatory Applications
The anti-inflammatory potential of this compound has also been explored. In vitro studies indicate that it can reduce inflammation markers in various cell types, suggesting its utility in developing anti-inflammatory drugs .

Case Studies

Several case studies have documented the effectiveness of derivatives of this compound in clinical settings:

  • Case Study 1: A derivative was tested for its efficacy against breast cancer cells, showing an IC50 value significantly lower than that of standard chemotherapeutics.
  • Case Study 2: In a controlled trial, a formulation containing this compound demonstrated improved outcomes in patients with chronic bacterial infections compared to traditional treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural, synthetic, and functional differences between 2-pyridin-2-yl-benzoic acid ethyl ester and related esters.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Applications/Properties Source/Evidence
This compound C₁₄H₁₃NO₂ Benzene, pyridine, ethyl ester ~227.26 Synthetic intermediate (discontinued)
Ethyl 2-(pyridin-2-yl)acetate C₉H₁₁NO₂ Pyridine, acetic acid ethyl ester 165.19 Organic synthesis, ligand studies
Myristic Acid Ethyl Ester C₁₆H₃₂O₂ Saturated fatty acid ethyl ester 256.43 Lipid behavior studies, bio-based materials
3,4-Dihydroxyphenylacetic acid methyl ester C₁₀H₁₂O₄ Catechol, acetic acid methyl ester 196.20 Natural product (insect-derived), anti-inflammatory activity
2-Hydroxytetracosanoic ethyl ester C₂₆H₅₂O₃ Long-chain hydroxy acid ethyl ester 412.69 Lipid metabolism studies

Key Comparisons:

Aromatic vs. Aliphatic Esters this compound and ethyl 2-(pyridin-2-yl)acetate both contain aromatic pyridine rings but differ in their acid components (benzoic vs. acetic acid). This structural distinction affects polarity and solubility: benzoic acid derivatives are generally less water-soluble than acetic acid analogs due to increased aromaticity . In contrast, myristic acid ethyl ester and 2-hydroxytetracosanoic ethyl ester are aliphatic esters with long hydrocarbon chains, imparting hydrophobic properties suitable for lipid membrane studies .

A similar approach may apply to pyridine-containing esters . Natural esters like 3,4-dihydroxyphenylacetic acid methyl ester are isolated from biological sources (e.g., insects), highlighting divergent synthetic vs. biosynthetic origins .

Ethyl 2-(pyridin-2-yl)acetate may serve as a precursor for hydrazide derivatives (e.g., via hydrazine reactions, as in ), useful in agrochemical or pharmaceutical synthesis . Fatty acid esters like myristic acid ethyl ester are pivotal in studying biodegradable plastics and lubricants, leveraging their non-polarity and thermal stability .

Safety and Handling Limited safety data exist for the target compound. However, structurally related 2-(pyridin-3-yl)acetic acid () requires precautions for skin/eye contact and inhalation, suggesting similar handling protocols for pyridine-containing esters .

Q & A

Q. How can the purity of this compound be assessed?

  • Methodology : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (e.g., DB-5 column, electron ionization) to detect impurities. Compare retention times and fragmentation patterns with authentic standards .
  • Validation : Quantify purity using UV-Vis spectroscopy (λ ~260 nm, pyridine absorption) or differential scanning calorimetry (DSC) to assess melting point consistency .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the structure of this compound?

  • Methodology : Grow single crystals via slow evaporation in ethanol or methanol. Collect X-ray diffraction data (Mo-Kα radiation, 100 K) and refine using SHELXL (SHELX suite) for small-molecule structures. Address twinning or disorder with the TWIN/BASF commands in SHELXL .
  • Data Interpretation : Analyze hydrogen bonding (e.g., pyridine N–H···O interactions) and π-stacking using Mercury software. Validate refinement with R-factor convergence (<5%) and Fo/Fc difference maps .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Identify hydrolysis products (e.g., free benzoic acid derivatives) using NMR and FTIR (e.g., ester C=O peak at ~1700 cm⁻¹) .
  • Recommendations : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .

Q. What mechanistic insights exist for its reactivity in cross-coupling reactions?

  • Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids in THF/water (3:1). Monitor regioselectivity via ¹H NMR (pyridine proton shifts) and DFT calculations (Gaussian 16) to map electronic effects at the pyridine ring .
  • Challenges : Pyridine coordination to Pd may inhibit catalysis; optimize with bulky ligands (e.g., XPhos) or elevated temperatures (80°C) .

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